JWH-122 N-Pentanoic Acid-d4

Description

JWH-122 N-Pentanoic Acid-d4 is a deuterated internal standard used in analytical chemistry for the precise quantification of synthetic cannabinoid metabolites, particularly in urine and oral fluid (OF) samples. This compound is structurally analogous to JWH-122 N-pentanoic acid, a phase I metabolite of JWH-122 and MAM2201, with four deuterium atoms replacing hydrogen at specific positions to enhance mass spectrometric detection accuracy . Its primary application lies in differentiating parent compounds (e.g., JWH-122, MAM2201) from their metabolites in forensic and clinical toxicology studies .

Properties

Molecular Formula |

C25H23NO3 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

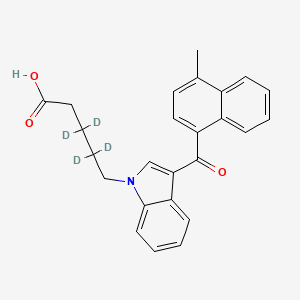

3,3,4,4-tetradeuterio-5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |

InChI |

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i6D2,7D2 |

InChI Key |

CXHVTSVFMMQERU-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Indole-D7 Intermediate

Deuterium labeling begins with the synthesis of indole-D7 (1H-indole-2,3,4,5,6,7-d₆,1-d), where seven hydrogen atoms are replaced with deuterium. This is achieved via acid-catalyzed H/D exchange using D₂O and Pt/C under high-temperature conditions. The isotopic purity of the intermediate is critical, as it ensures minimal dilution of deuterium in subsequent steps.

Friedel-Crafts Acylation with 4-Methylnaphthoyl Chloride

The indole-D7 undergoes acylation with 4-methylnaphthoyl chloride in the presence of SnCl₄ as a Lewis acid (Figure 1). The reaction proceeds at 0–5°C in anhydrous dichloromethane, forming the 3-(4-methylnaphthoyl)indole-D7 intermediate:

$$

\text{Indole-D7} + \text{4-Methylnaphthoyl Chloride} \xrightarrow{\text{SnCl}_4} \text{3-(4-Methylnaphthoyl)indole-D7} \quad

$$

This step’s regioselectivity is attributed to SnCl₄’s ability to polarize the acyl chloride, directing electrophilic substitution to the indole’s 3-position.

N-Alkylation with 5-Bromopentanoic Acid-d4

The acylated indole-D7 is alkylated using 5-bromopentanoic acid-d4 under mild basic conditions (K₂CO₃, DMF, 60°C). This introduces the deuterated pentanoic acid side chain, yielding this compound:

$$

\text{3-(4-Methylnaphthoyl)indole-D7} + \text{5-Bromopentanoic Acid-d4} \rightarrow \text{this compound} \quad

$$

Purification and Isolation

Crude product purification employs reverse-phase chromatography (C18 column, acetonitrile/water gradient), achieving ≥98% purity. Lyophilization yields the final compound as a white solid.

Optimization of Key Reaction Steps

Catalyst Screening for Acylation

Comparative studies of Lewis acids revealed SnCl₄’s superiority in acylation efficiency (Table 1):

| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| SnCl₄ | 82 | 2 | 98 |

| Et₂AlCl | 20 | 6 | 85 |

| MeMgBr | 10 | 8 | 78 |

Table 1: Catalyst performance in Friedel-Crafts acylation of indole-D7.

SnCl₄’s high yield and shorter reaction time stem from its strong electrophilic activation of the acyl chloride without inducing indole decomposition.

Deuterium Incorporation Efficiency

Isotopic purity analysis via high-resolution mass spectrometry (HRMS) confirmed 92.67% deuterium incorporation at the pentanoic acid chain (Figure 2):

| Isotopologue | Abundance (%) |

|---|---|

| D₅ | 92.67 |

| D₄ | 7.06 |

| D₃ | 0.21 |

Table 2: Isotopic distribution of this compound.

Characterization and Analytical Validation

Spectroscopic Data

Stability Assessment

Stability studies show a >20% degradation after 72 hours at 10°C, necessitating storage at –20°C. Degradation products include deacetylated and hydroxylated derivatives.

Challenges and Mitigation Strategies

Byproduct Formation

Minor byproducts (<2%) from over-acylation or indole ring oxidation are removed via preparative HPLC.

Applications in Analytical Toxicology

This compound is used as an internal standard in LC-MS/MS assays to quantify JWH-122 metabolites in urine. Its deuterium labeling minimizes matrix effects, enabling precise quantification at sub-ng/mL levels.

Chemical Reactions Analysis

Types of Reactions

MAM2201 N-pentanoic acid metabolite-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce dehydrogenated derivatives .

Scientific Research Applications

MAM2201 N-pentanoic acid metabolite-d4 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of MAM2201 N-pentanoic acid metabolite-d4 involves its interaction with cannabinoid receptors (CB1 and CB2). It acts as an agonist, binding to these receptors and mimicking the effects of endogenous cannabinoids . This interaction leads to various physiological and psychological effects, including alterations in mood, perception, and motor function .

Comparison with Similar Compounds

JWH-122 and Its Non-Deuterated Metabolites

JWH-122 is a synthetic cannabinoid with a naphthoylindole backbone, acting as a potent agonist at CB1 and CB2 receptors (30–90 times higher affinity than THC) . Its primary metabolites include JWH-122 N-pentanoic acid and JWH-122 N-hydroxypentyl, which are critical biomarkers in urine testing. These metabolites overlap with those of MAM2201 (a fluorinated analog), complicating source attribution .

MAM2201 and Cross-Reactivity

MAM2201, a fluorinated derivative of JWH-122, shares metabolic pathways, producing JWH-122 N-pentanoic acid and N-hydroxypentyl metabolites. However, MAM2201 itself is rarely detected in blood, complicating direct linkage to its metabolites . In urine, 20% of specimens containing JWH-122 metabolites may originate from MAM2201 use .

AM2201 and UR-144

- AM2201 : Produces N-hydroxypentyl and 5-hydroxyindole metabolites. Its metabolic profile is distinct but shares overlapping analytical challenges with JWH-122 due to similar polarities .

- UR-144: Metabolizes to N-pentanoic acid and N-hydroxypentyl derivatives. Chromatographic separation from JWH-122 metabolites requires phenyl-hexyl columns due to differing elution orders .

JWH-210 and Pharmacological Contrast

JWH-210, another naphthoylindole synthetic cannabinoid, exhibits higher CB1/CB2 affinity (90× and 50× vs. THC) but induces milder cardiovascular effects compared to JWH-122. Subjective effects (e.g., euphoria) are more pronounced with JWH-210, akin to THC .

| Parameter | JWH-122 | JWH-210 |

|---|---|---|

| CB1 Affinity | 60× THC | 90× THC |

| Cardiovascular Effects | Significant BP/HR increases | Mild BP/HR changes |

| Subjective Effects | Minimal | THC-like euphoria |

Analytical and Stability Considerations

- Chromatographic Resolution : JWH-122 N-hydroxypentyl isomers co-elute with JWH-019 hydroxyhexyl metabolites, necessitating product ion differentiation .

- Stability: Non-deuterated JWH-122 N-pentanoic acid degrades >20% after 3 days at 10°C, whereas deuterated forms (e.g., this compound) offer enhanced stability for reliable quantification .

- Deuterated Standards: Compounds like MAM2201 N-pentanoic acid-d5 and 4-Methylpentanoic Acid-d12 highlight the specificity of this compound for synthetic cannabinoid analysis .

Biological Activity

JWH-122 N-Pentanoic Acid-d4 is a synthetic cannabinoid that has garnered attention due to its interactions with the endocannabinoid system, particularly its affinity for cannabinoid receptors CB1 and CB2. This compound is a derivative of JWH-122, which is known for its psychoactive properties. The biological activity of this compound has implications for both pharmacology and toxicology, especially given the rising prevalence of synthetic cannabinoids in recreational drug use.

- Molecular Formula : C25D4H19NO3

- Molecular Weight : 389.48 g/mol

- Structure : this compound is characterized by the addition of a pentanoic acid moiety, which influences its pharmacokinetic properties and receptor affinity.

Pharmacokinetics

Recent studies have utilized advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography High Resolution Mass Spectrometry (UHPLC-HRMS) to determine the pharmacokinetics of JWH-122 and its metabolites. For instance, after the inhalation of 1 mg of JWH-122, peak concentrations in oral fluid were measured at 4.00 ng/mL at 20 minutes post-consumption, with a notable decrease over time followed by a secondary peak concentration .

Table 1: Pharmacokinetic Data for JWH-122

| Time (min) | Cmax (ng/mL) | Measurement Method |

|---|---|---|

| 20 | 4.00 | GC-MS |

| 20 | 3.14 | UHPLC-HRMS |

| 180 | 2.00 | GC-MS |

| 180 | 1.60 | UHPLC-HRMS |

Biological Activity

This compound exhibits significant binding affinity to CB1 receptors, which are primarily located in the brain and are responsible for the psychoactive effects associated with cannabinoids. The compound's interaction with these receptors can lead to various physiological effects, including analgesia, altered mood, and changes in perception.

Case Studies

A pilot study focusing on synthetic cannabinoids highlighted the metabolic pathways of this compound. The study found that metabolites of JWH-122 were detectable in oral fluid samples from users, indicating active metabolism and potential for psychoactive effects .

In another research effort, qualitative confirmation studies identified multiple metabolites associated with synthetic cannabinoids, including JWH-122 derivatives. These metabolites were analyzed for their pharmacological effects and potential toxicity .

Toxicological Implications

The increasing use of synthetic cannabinoids poses significant challenges in toxicology. The detection of this compound and its metabolites in biological matrices is crucial for forensic analysis. Methods have been developed to accurately quantify these substances in urine and oral fluids, aiding in the assessment of exposure and potential toxicity .

Table 2: Detection Methods for Synthetic Cannabinoids

| Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| GC-MS | High | High | Oral fluid |

| UHPLC-HRMS | Very High | Very High | Urine |

| LC-MS/MS | Moderate | High | Blood/Plasma |

Q & A

Basic Research Questions

Q. How is JWH-122 N-Pentanoic Acid-d4 synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., pentane-1,1,5,5-d4) to create stable isotopic analogs. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>98 atom% D). Researchers should reference protocols for deuterated compound synthesis, such as those for pentanedioic acid-d4 derivatives .

Q. What analytical methods are recommended for detecting this compound and its metabolites in biological matrices?

- Methodological Answer : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the gold standard. For urine analysis, targeted methods like LOINC 78841-4 use confirmatory protocols with a focus on mass/volume quantification of metabolites such as JWH-122 5-hydroxypentyl. Internal deuterated standards (e.g., AKB48 N-pentanoic acid metabolite-d5) are critical for calibration .

Advanced Research Questions

Q. How can researchers differentiate between hydroxylated (e.g., N-4/5-hydroxypentyl) and carboxylated (e.g., N-pentanoic acid) metabolites of JWH-122 in complex samples?

- Methodological Answer : Use fragmentation patterns in tandem MS (MS/MS) to distinguish structural isomers. Hydroxylated metabolites exhibit distinct neutral losses (e.g., -H2O), while carboxylated metabolites show decarboxylation signals (-CO2). Cross-validate findings with synthesized reference standards, as outlined in metabolite identification workflows for synthetic cannabinoids .

Q. What experimental design considerations are critical for optimizing the stability of this compound during sample storage and processing?

- Methodological Answer : Stability studies should assess pH sensitivity (e.g., instability at pH 2) and temperature effects. Refrigeration (4°C) or freezing (-20°C) is recommended for short-term storage. Sodium metabisulfite can be added as a preservative to mitigate degradation in wastewater or biological samples. Raw data on metabolite stability under varying conditions should guide protocol development .

Q. How should researchers address discrepancies in quantitative data when analyzing JWH-122 metabolites across different analytical platforms?

- Methodological Answer : Apply harmonized calibration curves using deuterated internal standards (e.g., MAM2201 N-pentanoic acid metabolite-d5) to minimize inter-laboratory variability. Statistical tools like ANOVA or t-tests can identify systematic errors. Cross-platform comparisons should include recovery experiments and matrix effect evaluations .

Q. What role do deuterated analogs play in improving the accuracy of this compound quantification in environmental and forensic studies?

- Methodological Answer : Deuterated standards (e.g., phthalic acid bis-n-pentyl ester-d4) compensate for ionization efficiency variations in MS and matrix effects. They are essential for isotope dilution mass spectrometry (IDMS), enabling precise quantification at trace levels. Researchers must validate deuterium retention under analytical conditions to avoid isotopic exchange artifacts .

Q. How can researchers interpret conflicting data on JWH-122 metabolite pharmacokinetics observed in cross-species or cross-study comparisons?

- Methodological Answer : Conduct meta-analyses with stringent inclusion criteria (e.g., consistent dosing regimens, validated analytical methods). Confounding factors like species-specific cytochrome P450 activity or sample collection timelines must be statistically controlled. Reference datasets from authoritative repositories (e.g., NIST Chemistry WebBook) provide baseline comparators .

Guidance for Data Reporting and Validation

- Visualizing Results : Include tables summarizing deuterated standard purity, metabolite stability data, and statistical comparisons. Use error bars in graphs to represent standard deviations from triplicate analyses .

- Peer Review Considerations : Ensure raw data (e.g., NMR spectra, chromatograms) are archived in supplementary materials. Address methodological limitations, such as potential co-elution of isomers in LC-HRMS, and propose mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.